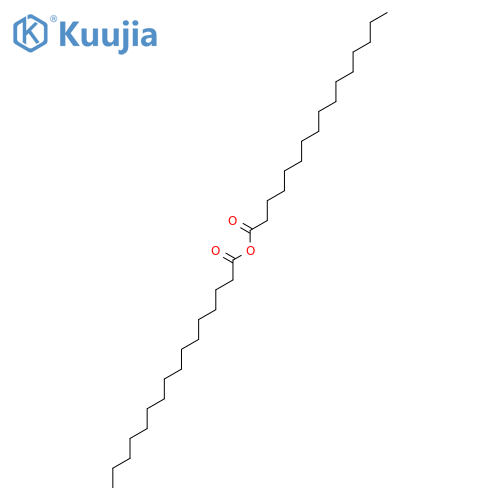Cas no 623-65-4 (Palmitic anhydride)
パルミチン酸無水物(Palmitic anhydride)は、化学式C32H62O3で表される有機化合物であり、パルミチン酸の無水物として知られています。白色から淡黄色の固体で、有機合成においてアシル化反応やエステル化反応の試薬として広く利用されます。特に、界面活性剤や潤滑剤の製造において重要な中間体として機能し、高い反応性と安定性を兼ね備えています。また、溶媒への溶解性が良好で、実験室規模から工業生産まで幅広く適用可能です。その特性から、医薬品や化粧品原料の合成にも応用されています。

Palmitic anhydride structure
商品名:Palmitic anhydride
Palmitic anhydride 化学的及び物理的性質
名前と識別子
-
- Palmitic anhydride
- Hexadecanoic anhydride
- hexadecanoyl hexadecanoate
- PALMITIC ANHYDRIDE [CARBONYL-14C]
- Palmitic acid anhydride
- Hexadecanoic acid, anhydride
- Hexadecanoic acid, 1,1'-anhydride
- 33JHB8GS96
- QWZBEFCPZJWDKC-UHFFFAOYSA-N
- Palmiticanhydride
- C32H62O3
- Bispalmitic anhydride
- n-hexadecanoic anhydride
- Hexadecanoic anhydride #
- Palmitic anhydride, 97%
- hexadecanoic acid anhydride
- Hexadecanoic acid,1,1'-
- DTXSID601014660
- EINECS 210-805-0
- HY-W093183
- UNII-33JHB8GS96
- 2-(4-METHOXY-PHENYLAMINO)-4-NITRO-BENZOICACID
- FT-0632621
- SCHEMBL149967
- NSC-285112
- LS-15339
- NSC285112
- NSC 285112
- P0008
- 623-65-4
- AKOS016013112
- Q27256276
- MFCD00008992
- CS-0141240
- D82036
- NS00043848
- DTXCID20818407
- STL453734
- DB-054142
- 210-805-0
-
- MDL: MFCD00008992
- インチ: 1S/C32H62O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)35-32(34)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3
- InChIKey: QWZBEFCPZJWDKC-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 494.47000
- どういたいしつりょう: 494.47
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 35
- 回転可能化学結合数: 30
- 複雑さ: 406
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 14.6
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 0.8388
- ゆうかいてん: 61-64 °C (lit.)
- ふってん: 547.77°C (rough estimate)
- フラッシュポイント: 488.6 °C at 760 mmHg
- 屈折率: 1.4364 (estimate)
- PSA: 43.37000
- LogP: 11.01880
- ようかいせい: まだ確定していません。
Palmitic anhydride セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H314
- 警告文: P280-P305+P351+P338-P310
- 危険物輸送番号:UN 3261 8/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 34
- セキュリティの説明: S26-S36/37/39-S45-S25
- 福カードFコード:10-21
-
危険物標識:

- 危険レベル:8
- 包装グループ:III
- セキュリティ用語:S25;S36/37/39;S45
- リスク用語:R34
- ちょぞうじょうけん:2-8°C
Palmitic anhydride 税関データ
- 税関コード:2915900090
- 税関データ:
中国税関コード:
2915900090概要:
2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%
Palmitic anhydride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-100g |
Palmitic anhydride |
623-65-4 | 96% | 100g |
¥935.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211880-10g |
Palmitic anhydride |
623-65-4 | 97% | 10g |
¥102.00 | 2024-05-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1211880-25g |
Palmitic anhydride |
623-65-4 | 97% | 25g |
¥235.00 | 2024-05-06 | |
| eNovation Chemicals LLC | D605091-250g |
Palmitic anhydride |
623-65-4 | 97% | 250g |
$360 | 2024-06-05 | |
| Ambeed | A392769-5g |
Palmitic anhydride |
623-65-4 | 96% | 5g |
$15.0 | 2025-02-24 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146673-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
¥235.0 | 2024-04-18 | |
| Ambeed | A392769-25g |
Palmitic anhydride |
623-65-4 | 96% | 25g |
$35.0 | 2025-02-24 | |
| abcr | AB140015-25 g |
Palmitic anhydride, 95%; . |
623-65-4 | 95% | 25 g |
€86.20 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858217-25g |
Palmitic Anhydride |
623-65-4 | 95% | 25g |
612.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0008-500G |
Palmitic Anhydride |
623-65-4 | >96.0%(GC)(T) | 500g |
¥1990.00 | 2024-04-16 |
Palmitic anhydride 関連文献
-
Stephan D. Stamatov,Jacek Stawinski Org. Biomol. Chem. 2007 5 3787
-
E. Papa,J. P. Doucet,A. Doucet-Panaye RSC Adv. 2016 6 68806
-
3. Synthesis, characterisation and influence of lipophilicity on cellular accumulation and cytotoxicity of unconventional platinum(iv) prodrugs as potent anticancer agentsKrishant M. Deo,Jennette Sakoff,Jayne Gilbert,Yingjie Zhang,Janice R. Aldrich Wright Dalton Trans. 2019 48 17228
-
Benjamin W. J. Harper,Emanuele Petruzzella,Roman Sirota,Fernanda Fabiola Faccioli,Janice R. Aldrich-Wright,Valentina Gandin,Dan Gibson Dalton Trans. 2017 46 7005
-
Vladimír K?en,Kate?ina Valentová Nat. Prod. Rep. 2022 39 1264
623-65-4 (Palmitic anhydride) 関連製品
- 106-30-9(Ethyl Heptanoate(Heptanoic Acid Ethyl Ester))
- 106-33-2(Ethyl Laurate(Ethyl Dodecanoate))
- 106-02-5(ω-Pentadecalactone)
- 106-32-1(Ethyl n-Caprylate)
- 110-40-7(Diethyl decanedioate)
- 110-38-3(Ethyl decanoate)
- 108-30-5(Succinic anhydride)
- 108-55-4(oxane-2,6-dione)
- 123-25-1(Diethyl succinate)
- 123-29-5(Ethyl nonanoate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:623-65-4)Palmitic anhydride

清らかである:99%
はかる:500g
価格 ($):249.0